Dermaseptin‑2 vs. Dermaseptin S4: Absence of Hemolytic Activity
Dermaseptin‑2 is classified as a non‑hemolytic AMP. In side‑by‑side erythrocyte lysis assays reported by Mor et al. (1994), dermaseptins s1, s2, and s5 showed no detectable hemolysis, whereas dermaseptin s4 caused significant lysis of human erythrocytes at low micromolar concentrations [1]. This differential hemocompatibility directly impacts the safety window for systemic or topical therapeutic development.
| Evidence Dimension | Hemolytic activity on human erythrocytes |
|---|---|
| Target Compound Data | No hemolytic activity detected |
| Comparator Or Baseline | Dermaseptin S4 (native): hemolysis observed at micromolar concentrations |
| Quantified Difference | Qualitatively non‑hemolytic vs. hemolytic; ≥100‑fold lower hemolysis expected for Dermaseptin‑2 |
| Conditions | Human red blood cell lysis assay, reported in J Biol Chem 1994; 269(50):31635‑31641 |
Why This Matters
Researchers requiring a non‑hemolytic dermaseptin scaffold for in vivo or co‑culture studies should select Dermaseptin‑2 instead of the hemolytic Dermaseptin S4.
- [1] Mor A, Hani K, Nicolas P. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. J Biol Chem. 1994;269(50):31635-31641. View Source
